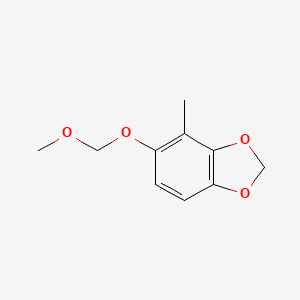![molecular formula C10H8O2S2 B12569567 Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the fused ring system. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,4-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which can then be cyclized to form the desired compound .
Industrial Production Methods
Industrial production of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.
Scientific Research Applications
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the fabrication of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in optoelectronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with a fused thiophene ring system, known for its applications in organic electronics.
Thieno[3,2-d]pyrimidine: A compound with a fused thiophene and pyrimidine ring system, used in medicinal chemistry for its biological activity.
Uniqueness
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- is unique due to its specific ring fusion pattern and the presence of both thiophene and dioxin rings. This structural arrangement imparts distinct electronic properties, making it particularly valuable in applications requiring high charge mobility and stability .
Properties
Molecular Formula |
C10H8O2S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-thiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C10H8O2S2/c1-2-8(13-5-1)10-9-7(6-14-10)11-3-4-12-9/h1-2,5-6H,3-4H2 |
InChI Key |
NYZAOHBPTKJUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



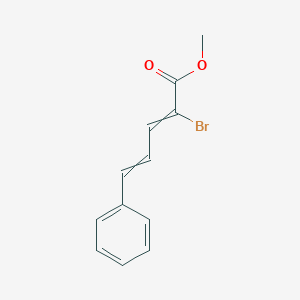
![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
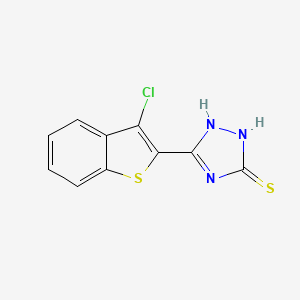
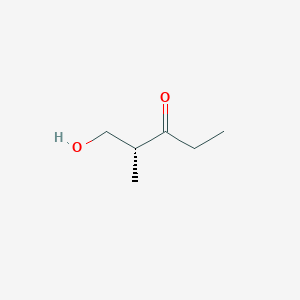
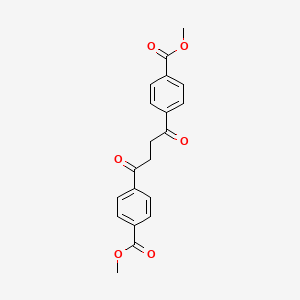
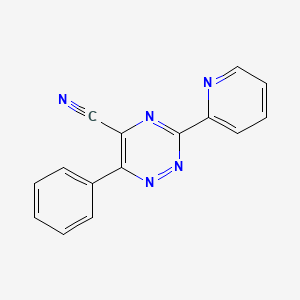
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
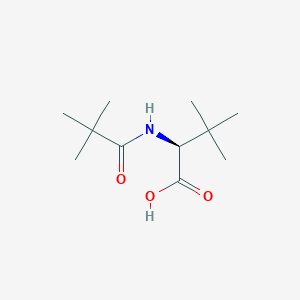
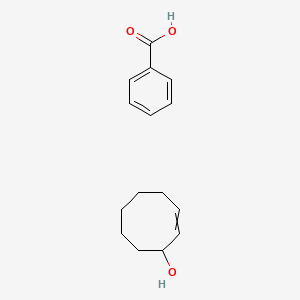
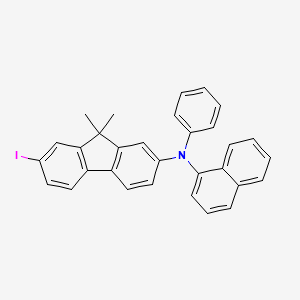
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
